molecular formula C8H19N B12662495 N-Isobutyl-sec-butylamine CAS No. 39190-88-0

N-Isobutyl-sec-butylamine

Cat. No.: B12662495
CAS No.: 39190-88-0
M. Wt: 129.24 g/mol
InChI Key: DVFVBAPHBZWJFX-UHFFFAOYSA-N
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Description

N-Isobutyl-sec-butylamine: is an organic compound with the molecular formula C₈H₁₉N and a molecular weight of 129.2432 g/mol . It is also known by other names such as 2-Butanamine, N-(2-methylpropyl)- and 1-Propanamine, 2-methyl, N-(1-methylpropyl) . This compound is part of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutyl-sec-butylamine can be achieved through various methods. One common approach involves the reaction of 1,3-butadiene with a primary or secondary amine under hydroaminating conditions, followed by hydrogenation and transalkylation . Another method includes the reaction of n-butanol with ammonia and hydrogen in the presence of a catalyst at elevated temperatures and pressures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the aforementioned methods. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-Isobutyl-sec-butylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce simpler amines or hydrocarbons .

Scientific Research Applications

Pharmaceutical Applications

N-Isobutyl-sec-butylamine serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the production of:

  • Antidiabetic Agents : this compound is involved in synthesizing drugs like tolbutamide, which is used to manage blood sugar levels in diabetic patients.
  • Fungicides : The compound is a precursor for several fungicides, including benomyl, which is effective against a range of fungal pathogens affecting crops.

Case Study: Synthesis of Tolbutamide

In a study examining the synthesis of tolbutamide, this compound was reacted with appropriate acylating agents to yield the desired product. The reaction conditions were optimized for yield and purity, demonstrating the compound's utility in pharmaceutical chemistry.

Agrochemical Applications

This compound is also significant in agrochemical formulations:

  • Pesticides : It is used as a building block in the synthesis of thiocarbazides, which are employed as herbicides and insecticides.
  • Post-Harvest Treatments : Aqueous solutions containing this amine are applied as dips or sprays on harvested fruits to prevent decay during transport and storage.

Data Table: Agrochemical Applications

Application TypeCompound UsedFunction
HerbicideThiocarbazideWeed control
InsecticideVarious formulationsPest control
FungicideBenomylControl of fruit-rotting fungi

Material Science Applications

In materials science, this compound acts as a curing agent in polymer chemistry:

  • Rubber Vulcanization : It serves as a precursor for N,N'-dibutylthiourea, which is utilized as an accelerator in rubber vulcanization processes.
  • Plasticizers : The compound contributes to the synthesis of plasticizers that enhance the flexibility and durability of polymers such as nylon.

Case Study: Rubber Vulcanization

Research has shown that incorporating N,N'-dibutylthiourea into rubber formulations significantly improves processing characteristics and final product performance. This application highlights the importance of this compound in enhancing material properties.

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile:

  • The LD50_{50} value for oral exposure in rats is reported to be 366 mg/kg, indicating moderate toxicity.
  • Occupational exposure limits have been established at 5 ppm (15 mg/m³) for dermal exposure by regulatory bodies such as OSHA.

Mechanism of Action

The mechanism of action of N-Isobutyl-sec-butylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can trigger various biochemical pathways, leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-Isobutyl-sec-butylamine can be compared with other similar compounds, such as:

    n-Butylamine: A primary amine with a straight-chain structure.

    sec-Butylamine: A secondary amine with a branched structure.

    tert-Butylamine: A tertiary amine with a highly branched structure.

    Isobutylamine: A primary amine with a branched structure.

Uniqueness: this compound is unique due to its specific branched structure, which imparts distinct chemical and physical properties. This structure affects its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .

Biological Activity

N-Isobutyl-sec-butylamine (CAS Registry Number: 39190-88-0) is an organic compound that has garnered attention for its biological activities, particularly in pharmacological and toxicological contexts. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

  • Molecular Formula : C8_8H19_{19}N
  • Molecular Weight : 129.2432 g/mol
  • IUPAC Name : N-(2-methylpropyl)-2-butanamine

This compound exhibits various biological activities primarily through its interaction with biological membranes and proteins. It has been shown to induce host inflammatory cytokine production in a proteolytic activity-independent manner, which suggests a role in modulating immune responses . Additionally, it may influence tissue damage during infections by promoting the release of microbicidal peptides from host proteins .

1. Antimicrobial Activity

This compound has demonstrated antimicrobial properties, particularly against certain strains of bacteria and fungi. Its mechanism involves disrupting microbial membrane integrity and inhibiting essential metabolic processes.

2. Cytotoxicity

Research indicates that this compound exhibits varying degrees of cytotoxicity depending on the concentration and the type of cell line tested. For instance, studies have reported cytotoxic concentrations (CC50_{50}) ranging from 6.7 to 325.61 µM against macrophages, which is comparable to established reference drugs .

Acute Toxicity

Acute toxicity studies have shown that this compound can cause significant physiological effects in animal models. In rats, doses exceeding 5000 ppm resulted in symptoms such as salivation, convulsions, and respiratory paralysis. However, lower doses did not produce significant adverse effects on growth or reproductive parameters .

Chronic Toxicity

Long-term exposure studies indicate a no-effect level of approximately 125 mg/kg body weight/day in dogs and a similar threshold in rats. Notably, leukopenia was observed at higher doses but was not deemed critical for overall health outcomes .

Case Study 1: In Vitro Evaluation

A study evaluated the efficacy of this compound derivatives against trypomastigotes of Trypanosoma cruzi. The results indicated that several derivatives exhibited LC50_{50} values below 100 µM, demonstrating potential as trypanocidal agents .

Case Study 2: Reproductive Toxicity

In reproductive toxicity assessments involving rabbits, no significant effects were noted on fertility or offspring viability when exposed to sec-butylamine derivatives at controlled doses. This suggests a relatively safe profile for reproductive health within specified limits .

Data Summary Table

Parameter Value
Molecular FormulaC8_8H19_{19}N
Molecular Weight129.2432 g/mol
Acute Toxicity Level>5000 ppm (in rats)
No-Effect Level125 mg/kg/day (in dogs)
Cytotoxic Concentration (CC50_{50})6.7 - 325.61 µM (macrophages)
LC50_{50} (Trypanosoma cruzi)<100 µM (various derivatives)

Properties

CAS No.

39190-88-0

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

N-(2-methylpropyl)butan-2-amine

InChI

InChI=1S/C8H19N/c1-5-8(4)9-6-7(2)3/h7-9H,5-6H2,1-4H3

InChI Key

DVFVBAPHBZWJFX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC(C)C

Origin of Product

United States

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